molecular formula C17H19NO B261867 N-ethyl-N,3-diphenylpropanamide

N-ethyl-N,3-diphenylpropanamide

Cat. No.: B261867
M. Wt: 253.34 g/mol
InChI Key: JOKKXOONUKIGTG-UHFFFAOYSA-N
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Description

N-Ethyl-N,3-diphenylpropanamide is a tertiary amide characterized by an ethyl group and two phenyl rings attached to the nitrogen and carbonyl-bearing carbon, respectively (Figure 1). Its molecular formula is C₁₇H₁₉NO (molecular weight: 253.34 g/mol). This compound has garnered attention in pharmaceutical and synthetic chemistry due to its structural similarity to opioid analogs, such as β′-phenyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N,3-diphenylpropanamide), a potent synthetic opioid . Synthetically, it can be derived via condensation reactions, such as the reaction of ethyl benzoylacetate with aniline followed by functionalization .

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-ethyl-N,3-diphenylpropanamide

InChI

InChI=1S/C17H19NO/c1-2-18(16-11-7-4-8-12-16)17(19)14-13-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3

InChI Key

JOKKXOONUKIGTG-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)CCC2=CC=CC=C2

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues of N-Ethyl-N,3-diphenylpropanamide

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
N-Methyl-N,3-diphenylpropanamide Methyl (N), Phenyl (C3) C₁₆H₁₇NO 239.32 Intermediate in heterocyclic synthesis
3-Oxo-N,3-diphenylpropanamide Ketone (C2), Phenyl (C3, N) C₁₅H₁₃NO₂ 239.27 Precursor for cytotoxic dihydropyridines
2-Cyano-N-ethyl-N,3-diphenylpropanamide Cyano (C2), Ethyl (N), Phenyl (C3) C₁₈H₁₈N₂O 278.35 Not reported (synthetic intermediate)
(S)-N-Methyl-2-(2-(2-methyl-1H-indol-3-yl)acetamido)-N,3-diphenylpropanamide Indole moiety, Methyl (N) C₂₇H₂₇N₃O₂ 425.52 Bioactive compound (anticancer research)
β′-Phenyl fentanyl 1-Phenethylpiperidin-4-yl (N) C₂₈H₃₁N₂O 427.56 Opioid receptor agonist (controlled substance)

Key Differences :

N-Methyl vs. N-Ethyl substitution in β′-phenyl fentanyl increases lipophilicity, enhancing blood-brain barrier penetration and opioid receptor binding .

Functional Group Modifications: The 3-oxo derivative (C₁₅H₁₃NO₂) introduces a ketone group, enabling conjugation reactions for heterocyclic synthesis (e.g., cytotoxic dihydropyridines with IC₅₀ values < 10 μM) .

Complex Derivatives :

  • The indole-containing derivative (C₂₇H₂₇N₃O₂) exhibits enhanced bioactivity, with studies suggesting antiproliferative effects in cancer cells .

Data Tables

Table 2: Physicochemical Comparison

Property This compound N-Methyl-N,3-diphenylpropanamide 3-Oxo-N,3-diphenylpropanamide
Molecular Weight (g/mol) 253.34 239.32 239.27
logP (Predicted) ~4.2 ~3.8 ~3.5
Solubility (mg/mL) <0.1 (DMSO) <0.1 (DMSO) 0.5–1.0 (DMSO)
Metabolic Stability (t₁/₂) Moderate (CYP3A4 substrate) High Low

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